2-(3-Chloro-4-fluorophenyl)oxirane
CAS No.: 1020994-89-1
Cat. No.: VC6035312
Molecular Formula: C8H6ClFO
Molecular Weight: 172.58
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1020994-89-1 |
---|---|
Molecular Formula | C8H6ClFO |
Molecular Weight | 172.58 |
IUPAC Name | 2-(3-chloro-4-fluorophenyl)oxirane |
Standard InChI | InChI=1S/C8H6ClFO/c9-6-3-5(8-4-11-8)1-2-7(6)10/h1-3,8H,4H2 |
Standard InChI Key | VUAQOERANOXMJB-UHFFFAOYSA-N |
SMILES | C1C(O1)C2=CC(=C(C=C2)F)Cl |
Introduction
Chemical Structure and Properties
Molecular Characteristics
The compound features an oxirane ring (a three-membered cyclic ether) attached to a phenyl ring substituted with chlorine and fluorine atoms at the 3- and 4-positions, respectively. The IUPAC name is 2-(3-chloro-4-fluorophenyl)oxirane, and its molecular weight is approximately 172.58 g/mol (calculated from the formula ).
Table 1: Physicochemical Properties
Property | Value/Description |
---|---|
Molecular Formula | |
Molecular Weight | 172.58 g/mol |
Boiling Point | Not reported (estimated >200°C) |
Melting Point | Not reported (analogs: 40–60°C) |
Solubility | Low in water; soluble in organic solvents (e.g., DCM, THF) |
Stability | Sensitive to moisture and nucleophiles |
The electron-withdrawing effects of the chlorine and fluorine substituents reduce electron density on the epoxide ring, enhancing its electrophilicity. This property makes the compound highly reactive toward nucleophiles such as amines, alcohols, and thiols.
Synthesis Methods
Laboratory-Scale Synthesis
The most common route involves the epoxidation of 3-chloro-4-fluorostyrene using peracids like meta-chloroperbenzoic acid (m-CPBA). The reaction proceeds via electrophilic addition to the double bond, forming the epoxide ring under mild conditions (0–25°C, dichloromethane solvent).
Yields typically range from 60–80%, depending on reaction optimization.
Industrial Production
Continuous flow reactors are employed for scalable synthesis, ensuring precise temperature control and reduced side reactions. Catalytic methods using titanium silicalite (TS-1) with hydrogen peroxide have been explored for greener epoxidation, though applicability to this specific substrate requires validation.
Table 2: Synthetic Routes Comparison
Method | Reagents/Conditions | Yield (%) | Advantages |
---|---|---|---|
Peracid Epoxidation | m-CPBA, DCM, 0–25°C | 60–80 | Mild conditions, high selectivity |
Flow Reactor Synthesis | Continuous H₂O₂, catalyst | 70–85 | Scalable, reduced waste |
Enzymatic Epoxidation | Styrene monooxygenase | 50–70 | Enantioselective, eco-friendly |
Reactivity and Chemical Reactions
Nucleophilic Ring-Opening
The strained epoxide ring undergoes nucleophilic attack at the less substituted oxygen atom due to steric and electronic factors. Common reactions include:
-
Amine Attack: Forms β-amino alcohols (e.g., with aniline, producing ).
-
Thiol Addition: Yields β-hydroxy sulfides, useful in polymer chemistry.
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Acid-Catalyzed Hydrolysis: Generates vicinal diols, which can be further oxidized to diketones.
Reduction and Oxidation
-
Reduction: Lithium aluminum hydride (LiAlH₄) reduces the epoxide to 1,2-diols.
-
Oxidation: Potassium permanganate (KMnO₄) under acidic conditions cleaves the diol to form carboxylic acids.
Applications in Research
Pharmaceutical Intermediates
The compound is a precursor to β-blockers and antifungal agents. For example, ring-opening with ethanolamine produces derivatives with potential adrenergic receptor activity.
Materials Science
Epoxide-functionalized polymers derived from this compound exhibit enhanced thermal stability, making them suitable for coatings and adhesives.
Derivative | Application | Biological Activity (if applicable) |
---|---|---|
β-Amino Alcohols | Drug candidates (e.g., β-blockers) | Hypertension treatment |
Vicinal Diols | Chiral ligands in catalysis | Asymmetric synthesis |
Polyepoxide Resins | Industrial coatings | Heat resistance |
Biological Activity and Mechanisms
Antimicrobial Properties
Structural analogs demonstrate moderate activity against Staphylococcus aureus and Escherichia coli, likely via disruption of cell membrane integrity. The electrophilic epoxide may alkylate microbial enzymes, though specific targets remain uncharacterized.
Comparison with Analogous Compounds
Table 4: Structural and Reactivity Comparisons
Compound | Substituents | Reactivity (vs. Target Compound) |
---|---|---|
2-(4-Chlorophenyl)oxirane | 4-Cl | Lower electrophilicity |
2-(3-Fluorophenyl)oxirane | 3-F | Similar reactivity, lower steric hindrance |
2-(3,4-Dichlorophenyl)oxirane | 3-Cl, 4-Cl | Higher ring strain, faster reactions |
The 3-chloro-4-fluoro substitution pattern in the target compound balances electronic withdrawal and steric effects, enabling controlled reactivity compared to dihalogenated analogs.
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